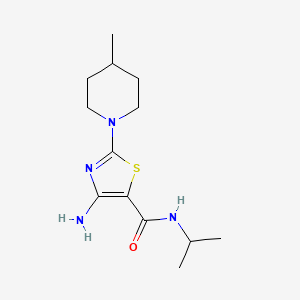![molecular formula C15H26N2O2 B15110816 [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine](/img/structure/B15110816.png)
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a dimethylamino group and an ethoxy-methoxy substituted phenyl ring. This compound is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine typically involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3-Dimethylaminopropyl)-N-ethyl-4-methoxybenzamide: Another compound with a similar backbone but different substituents.
Uniqueness
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a building block makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C15H26N2O2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H26N2O2/c1-5-19-14-8-7-13(11-15(14)18-4)12-16-9-6-10-17(2)3/h7-8,11,16H,5-6,9-10,12H2,1-4H3 |
InChI Key |
SPEVNBMRJHSFCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B15110756.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110758.png)

![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15110772.png)
![4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B15110780.png)
![2-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B15110781.png)

![6-Benzyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15110789.png)
![Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimid ino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate](/img/structure/B15110794.png)


